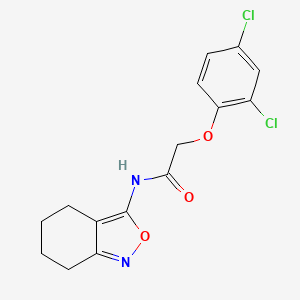

2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic compound featuring a dichlorophenoxy group linked via an acetamide bridge to a bicyclic 4,5,6,7-tetrahydro-2,1-benzoxazole moiety.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3/c16-9-5-6-13(11(17)7-9)21-8-14(20)18-15-10-3-1-2-4-12(10)19-22-15/h5-7H,1-4,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYMPRVBTRNTIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

Formation of the dichlorophenoxy intermediate: This step involves the chlorination of phenol to obtain 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.

Formation of the tetrahydrobenzoxazole intermediate: This step involves the cyclization of an appropriate precursor to form the tetrahydrobenzoxazole ring.

Coupling reaction: The final step involves the coupling of the two intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions may lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide may have various scientific research applications, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Potential therapeutic applications, such as in the development of new drugs.

Industry: Use in the development of new materials or as an additive in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

(a) 2-(2,4-Dichlorophenoxy)-N-(2-Mercapto-Ethyl)-Acetamide (DICA)

- Structure: Shares the 2,4-dichlorophenoxy group but replaces the tetrahydrobenzoxazole with a 2-mercaptoethylamide.

- Key Difference : The thiol (-SH) group in DICA enhances reactivity, unlike the oxygen-rich benzoxazole in the target compound.

(b) N-[3,4-(Methylenedioxy)Benzyl]-2-(2,4-Dichlorophenoxy)Acetamide

- Structure : Substitutes the benzoxazole with a 3,4-methylenedioxybenzyl group.

- Activity : Synthesized as part of a Pseudomonas inhibitor series; moderate yield (53%) and solid stability (mp 117–119°C) .

- Key Difference : The methylenedioxybenzyl group may enhance lipophilicity, altering membrane permeability compared to the bicyclic benzoxazole.

(c) 2-(4-Fluorophenoxy)-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Butanamide

- Structure: Replaces 2,4-dichlorophenoxy with 4-fluorophenoxy and modifies the acetamide to butanamide.

- Physicochemical Properties : Lower molecular weight (318.348 g/mol vs. ~370–400 g/mol for dichloro analogs) and distinct stereochemical flexibility .

Enzyme Inhibition Profiles

Herbicidal and Plant Growth Modulation

- Dichlorprop (2-(2,4-Dichlorophenoxy)Propanoic Acid): A commercial herbicide with structural similarity; the target compound’s benzoxazole group may reduce non-target toxicity compared to propanoic acid derivatives .

- WH7: Shares a phenoxyacetamide backbone but incorporates a triazole group, enabling genetic dissection of auxin signaling .

Structure-Activity Relationship (SAR) Insights

Halogenation: 2,4-Dichloro substitution on the phenoxy group enhances enzyme binding (e.g., COX-2) via hydrophobic interactions .

Heterocyclic Moieties: Benzoxazole vs. Triazole: Benzoxazole’s oxygen atoms may favor hydrogen bonding with enzymatic active sites, while triazoles (e.g., WH7) mimic auxin’s indole ring . Tetrahydro vs.

Biological Activity

2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 428.33 g/mol. Its structure features a dichlorophenoxy group and a tetrahydro-benzoxazole moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H19Cl2N2O4 |

| Molecular Weight | 428.33 g/mol |

| InChI Key | SBWVMCVMQLPONZ-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Benzoxazole derivatives have shown efficacy against various bacterial strains and fungi. The presence of the dichlorophenoxy group enhances their antimicrobial properties by improving membrane permeability and interaction with bacterial cell walls .

- Anticancer Properties : Studies have demonstrated that benzoxazole derivatives possess cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The incorporation of acetic acid groups in the structure has been linked to increased cytotoxicity .

- Anti-inflammatory Effects : Compounds containing benzoxazole structures are noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to reduced inflammation in various models .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of a related benzoxazole derivative on human cancer cell lines. The compound exhibited an IC50 value of approximately 25 µM against MCF-7 cells, indicating potent anticancer activity .

- Antimicrobial Efficacy : In another investigation, the compound's antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, suggesting strong antibacterial properties .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- DNA Interaction : Similar compounds have been shown to intercalate into DNA structures, disrupting replication and transcription processes in cancer cells .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism, leading to reduced disease progression and pathogen survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.